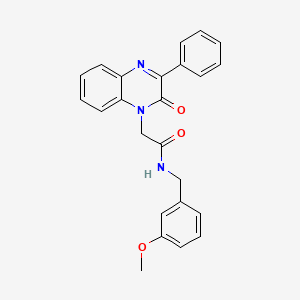
N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various organic chemistry techniques. For instance, the Sonogashira cross-coupling reaction is mentioned as a method for synthesizing a compound with a quinoline structure, which is a key feature in the target molecule . This suggests that similar palladium-catalyzed cross-coupling reactions could be employed in the synthesis of N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These methods would likely be applicable to the analysis of the target compound, providing insights into its molecular conformation, electronic structure, and potential sites for reactivity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, acetamide derivatives have been studied for their anticonvulsant properties, which involve interactions with biological receptors . The target compound's reactivity could also be investigated in a similar biological context or for its potential in materials science applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the presence of hydrogen bonds and hydrophobic/hydrophilic areas can affect the solubility and stability of these compounds . The target compound's properties would likely be influenced by its quinoxalinyl and methoxybenzyl groups, which could be analyzed through experimental studies and computational modeling.
Relevant Case Studies
Although no specific case studies are mentioned in the provided papers, the research on related compounds suggests that this compound could be of interest in the development of new pharmaceuticals or dyes. For example, the study of anticonvulsant activities of acetamide derivatives and the synthesis of intermediates for azo disperse dyes provide a context in which the target compound could be relevant.
科学的研究の応用
Antimicrobial and Anticancer Potential
- A study on the synthesis of new lipophilic acetamide derivatives, including N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, revealed their promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Some analogs exhibited anticancer effects against three cancer lines, suggesting potential applications in developing antimicrobial and anticancer agents (Ahmed et al., 2018).
Photoreactivity and Antioxidant Action
- Research on capsaicin analogs, including compounds with a structure similar to the target compound, explored their photoreactivity and potential as antioxidants. The study provided insights into the stability of various radicals and the mechanism of antioxidant action in different media, which could be relevant for understanding the scientific applications of N-(3-methoxybenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide (Yancheva et al., 2020).
Structural and Fluorescence Studies
- Another study focused on the structural aspects of similar amide-containing isoquinoline derivatives. The research on their interaction with mineral acids and the resulting fluorescence properties could provide a basis for understanding the structural and fluorescence characteristics of this compound (Karmakar et al., 2007).
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-30-19-11-7-8-17(14-19)15-25-22(28)16-27-21-13-6-5-12-20(21)26-23(24(27)29)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGSOAKYAFGHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)
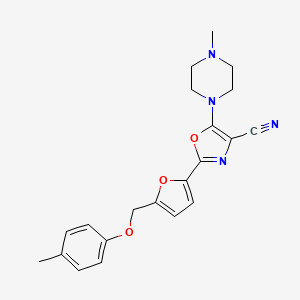

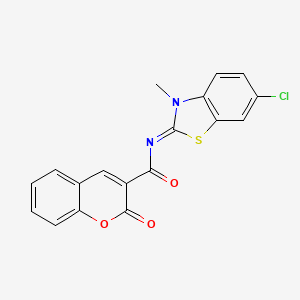
![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)
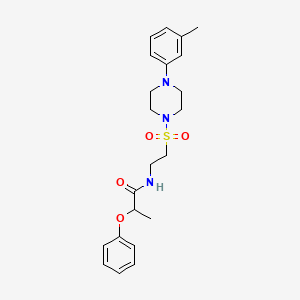
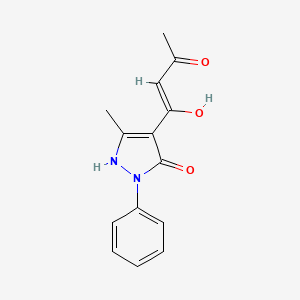
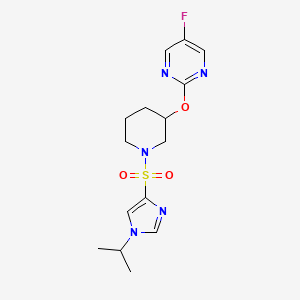


![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
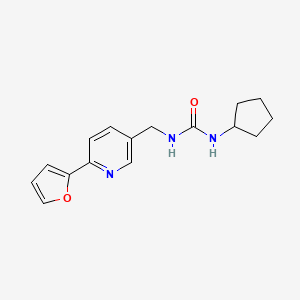
![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)